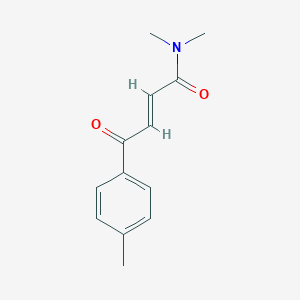
O5'-Succinylvitamin B12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O5’-Succinylvitamin B12 is a derivative of vitamin B12, also known as cobalamin. Vitamin B12 is a water-soluble vitamin that plays a crucial role in the normal functioning of the brain and nervous system, as well as in the formation of red blood cells. O5’-Succinylvitamin B12 is specifically modified at the 5’ position with a succinyl group, which can influence its biochemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O5’-Succinylvitamin B12 typically involves the succinylation of vitamin B12. This process can be achieved through the reaction of vitamin B12 with succinic anhydride in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction is usually carried out at room temperature and monitored using chromatographic techniques to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of O5’-Succinylvitamin B12 may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce vitamin B12, which is then chemically modified to introduce the succinyl group. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: O5’-Succinylvitamin B12 can undergo various chemical reactions, including:
Oxidation: The cobalt center in the cobalamin structure can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different cobalamin derivatives.
Substitution: The succinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles can be used to substitute the succinyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxocobalamin, while reduction can produce different reduced forms of cobalamin .
Scientific Research Applications
O5’-Succinylvitamin B12 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis due to its unique cobalt center.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating vitamin B12 deficiency and related disorders.
Industry: Utilized in the production of fortified foods and dietary supplements
Mechanism of Action
The mechanism of action of O5’-Succinylvitamin B12 involves its role as a cofactor for various enzymes. It participates in the conversion of homocysteine to methionine, a crucial step in DNA synthesis and methylation. The succinyl group modification can influence its binding affinity and specificity for different enzymes, thereby affecting its biological activity .
Comparison with Similar Compounds
Cyanocobalamin: The most common form of vitamin B12 used in supplements.
Methylcobalamin: A biologically active form of vitamin B12 involved in methylation reactions.
Hydroxocobalamin: Another form of vitamin B12 used in medical treatments
Uniqueness: O5’-Succinylvitamin B12 is unique due to the presence of the succinyl group, which can alter its chemical and biological properties. This modification can enhance its stability, bioavailability, and specificity for certain enzymatic reactions, making it a valuable compound for various applications .
Properties
CAS No. |
55729-45-8 |
|---|---|
Molecular Formula |
C₆₇H₉₂CoN₁₄O₁₇P |
Molecular Weight |
1455.44 |
Synonyms |
Co-(cyano-κC)-cobinamide Dihydrogen Phosphate (Ester) Inner Salt, 3’-Ester with [1-[5-O-(3-Carboxy-1-oxopropyl)-α-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-κN3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)






